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molecular formula C9H11NO2 B8517700 (3-Allyloxy-pyridin-2-yl)-methanol

(3-Allyloxy-pyridin-2-yl)-methanol

Cat. No. B8517700
M. Wt: 165.19 g/mol
InChI Key: RFZNBIJSMKMUDX-UHFFFAOYSA-N
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Patent
US08486943B2

Procedure details

(3-Allyloxy-pyridin-2-yl)-methanol (34 g, 205.8 mmol) is dissolved in dichloromethane (340 mL) under nitrogen and triethylamine (34.4 mL, 247 mmol) is added at 22° C. The mixture is warmed to room temperature in a water bath and methanesulfonyl chloride (16.7 mL, 216 mmol) is added keeping the temperature below 30° C. The reaction is allowed to stir overnight at room temperature. Water (500 mL is added and the mixture stirred for 10 min. The organic portion is separated and washed with a solution of saturated NaHCO3 (100 mL). The organic portion is dried over sodium sulfate, filtered, and the solvent evaporated. The resulting residue is dried under vacuum to constant weight to afford the title compound (29 g, 79%). LC-ES/MS m/z: 184.6 [M+H]+.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
340 mL
Type
solvent
Reaction Step One
Quantity
34.4 mL
Type
reactant
Reaction Step Two
Quantity
16.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
79%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]1[C:6]([CH2:11]O)=[N:7][CH:8]=[CH:9][CH:10]=1)[CH:2]=[CH2:3].C(N(CC)CC)C.CS([Cl:24])(=O)=O.O>ClCCl>[CH2:1]([O:4][C:5]1[C:6]([CH2:11][Cl:24])=[N:7][CH:8]=[CH:9][CH:10]=1)[CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
34 g
Type
reactant
Smiles
C(C=C)OC=1C(=NC=CC1)CO
Name
Quantity
340 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
34.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
16.7 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 30° C
STIRRING
Type
STIRRING
Details
the mixture stirred for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The organic portion is separated
WASH
Type
WASH
Details
washed with a solution of saturated NaHCO3 (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic portion is dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
The resulting residue is dried under vacuum to constant weight

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C=C)OC=1C(=NC=CC1)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 29 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 76.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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